molecular formula C10H8N3NaO2 B1406758 sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate CAS No. 1796952-73-2

sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B1406758
CAS No.: 1796952-73-2
M. Wt: 225.18 g/mol
InChI Key: POMFNJVQNDULTD-UHFFFAOYSA-M
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Description

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing a five-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the formation of the triazole ring followed by its attachment to the benzoate moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazines with sodium nitrite followed by reduction with lithium aluminum hydride (LiAlH4) can yield the desired triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the benzoate moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant that includes a triazole structure.

Uniqueness: Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern on the triazole ring and the presence of the benzoate moiety. This combination imparts distinct chemical and biological properties, differentiating it from other triazole derivatives .

Properties

IUPAC Name

sodium;5-methyl-2-(1,2,4-triazol-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.Na/c1-7-2-3-9(8(4-7)10(14)15)13-5-11-12-6-13;/h2-6H,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMFNJVQNDULTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NN=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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